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Compound of Interest

3-(2-Chloro-1,1,2-
Compound Name:

trifluoroethoxy)benzaldehyde
CAS No.: 2003-15-8

Cat. No.: B3114195

Get Quote

\ J

CAS: 2003-15-8 Formula:
Molecular Weight: 238.59 g/mol [1][2]

Executive Summary

3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde is a specialized fluorinated building block
used primarily in the synthesis of agrochemicals and pharmaceutical candidates. Its core value
lies in the 2-chloro-1,1,2-trifluoroethoxy moiety, a lipophilic and metabolically stable ether group
that acts as a bioisostere for standard alkoxy groups. By replacing metabolically labile C—H
bonds with C—F and C-Cl bonds, this scaffold significantly alters the physicochemical profile
(LogP, pKa) of downstream targets, making it a critical intermediate for voltage-gated sodium
channel blockers and kinase inhibitors.

Part 1: Molecular Architecture & Physicochemical

Profile
Structural Analysis
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The molecule consists of a benzene ring substituted at the meta position (relative to the
aldehyde) with a halogenated ether tail.

e The Aldehyde Handle (

): Provides a versatile electrophilic site for condensation, reduction, and oxidation reactions.
e The Fluorinated Ether (
):

o Electronic Effect: The strong electron-withdrawing nature of the

group deactivates the aromatic ring, making the aldehyde carbonyl more electrophilic
compared to non-fluorinated analogs.

o Conformational Bias: The "gauche effect" inherent to fluoroethers influences the spatial
arrangement of the side chain, often locking the molecule into conformations that favor
specific receptor binding pockets.

Key Physicochemical Data

Data extrapolated from validated congeners and computational models.

© 2026 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3114195?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Significance in R&D
) Fragment-based drug design
Molecular Weight 238.59 g/mol _
compliant (<300 Da).
High boiling point requires
Boiling Point ~240-250°C (est.) vacuum distillation for
purification.
) Significantly denser than water
Density ~1.39 g/cm?3 )
due to halogenation.
High lipophilicity; crosses
LogP (Predicted) 3.2+04 blood-brain barrier and insect
cuticles effectively.
Fluorine atoms act as weak
H-Bond Acceptors 2 acceptors; ether oxygen is
shielded.
No labile protons, reducing
H-Bond Donors 0

non-specific binding.

Part 2: Synthetic Pathways & Process Chemistry
Core Synthesis Strategy: Base-Catalyzed

Fluoroalkylation

The industrial standard for synthesizing CAS 2003-15-8 involves the nucleophilic addition of 3-

hydroxybenzaldehyde to chlorotrifluoroethylene (CTFE). This reaction exploits the polarity of

the fluoroalkene, where the terminal

group is highly susceptible to nucleophilic attack.

Reaction Mechanism[3]

o Deprotonation: A base (KOH or

) deprotonates the phenol to form the phenoxide anion.

» Nucleophilic Attack: The phenoxide attacks the
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carbon of CTFE.

» Carbanion Stabilization: The resulting carbanion is stabilized by the

-chlorine and fluorine atoms.

e Protonation: The carbanion abstracts a proton (from solvent or trace water) to yield the final
ether.

Chemical Equation:

Experimental Protocol (Representative Scale)

Note: This reaction involves gaseous reagents under pressure. High-pressure autoclaves are
required.

e Setup: Charge a high-pressure Hastelloy or stainless steel autoclave with 3-
hydroxybenzaldehyde (1.0 eq), anhydrous DMF (5 vol), and Potassium Carbonate (0.1-0.2
eq, catalytic).

e Purge: Seal the reactor and purge with

to remove oxygen.

o Addition: Heat the mixture to 60—80°C. Slowly introduce Chlorotrifluoroethylene (CTFE) gas
until a pressure of 3-5 bar is maintained.

o Reaction: Stir vigorously at 80°C for 6—10 hours. Monitor pressure drop (indicative of gas
consumption).

o Workup: Vent excess CTFE (into a scrubber). Dilute the mixture with water and extract with
ethyl acetate or toluene.

 Purification: Wash the organic layer with brine, dry over

, and concentrate. Purify the crude oil via fractional distillation under reduced pressure (0.5
mmHg).

Synthesis Workflow Visualization
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Raw Material: Reagents:

CTFE Gas + K2CO3 (cat.)

3-Hydroxybenzaldehyde Solvent: DMFE

Pressurized Reactor
(Autoclave)
Temp: 80°C | Press: 3-5 bar

8-10 Hours

Quench/Extraction
Water + Toluene

Organic Phase

Vacuum Distillation

(< 1 mmHg)

>98% Purity

Final Product:

3-(2-Chloro-1,1,2-trifluoroethoxy)
benzaldehyde

Click to download full resolution via product page
Figure 1: Industrial workflow for the fluoroalkylation of 3-hydroxybenzaldehyde.

Part 3: Reactivity & Functionalization

As a functionalized benzaldehyde, CAS 2003-15-8 serves as a "divergent node" in synthesis.
The aldehyde group allows for the rapid generation of diverse libraries.
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Reductive Amination (Medicinal Chemistry Route)

Reaction with primary or secondary amines followed by reduction (using

) yields benzylamines. This is the primary route for generating sodium channel blockers.

 Conditions: Amine (1.1 eq), DCM/DCE,

, RT.

Oxidation to Benzoic Acid

Oxidation yields 3-(2-chloro-1,1,2-trifluoroethoxy)benzoic acid, a precursor for amide coupling

reactions.
e Reagents:

(Pinnick oxidation) or

Henry Reaction (Nitroaldol)

Condensation with nitromethane yields the

-nitrostyrene derivative, which can be reduced to a phenethylamine—a scaffold common in
psychoactive and cardiovascular drugs.

Functionalization Tree
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Figure 2: Divergent synthesis pathways from the parent aldehyde.

Part 4: Applications in Drug & Agrochemical
Discovery
Metabolic Stability Enhancement

The 2-chloro-1,1,2-trifluoroethoxy group is a superior bioisostere for methoxy or ethoxy groups.

e Mechanism: The high bond strength of C—F (approx. 116 kcal/mol) renders the ether linkage
resistant to Cytochrome P450 oxidative dealkylation.

e Outcome: Extends the in vivo half-life (

) of the drug candidate.

Agrochemicals (Insecticides)

This moiety is prevalent in Meta-diamide and Semicarbazone insecticides (related to
Indoxacarb congeners). The lipophilic tail aids in penetrating the waxy cuticle of insects, while
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the specific steric bulk fits into the voltage-gated sodium channel pore, causing paralysis in
target pests.

Lipophilicity Modulation

With a predicted LogP > 3, this building block is used to increase the lipophilicity of polar
scaffolds, improving membrane permeability and blood-brain barrier (BBB) crossing potential
for CNS targets.

Part 5: Handling, Safety & Storage

Signal Word:WARNING

Hazard Class H-Code Statement
Skin Irritation H315 Causes skin irritation.[4]
o Causes serious eye irritation.
Eye Irritation H319
[4][5][6]
May cause respiratory
STOT-SE H335

irritation.[5][6]

Storage Protocol:

o Atmosphere: Store under inert gas (Nitrogen/Argon) to prevent gradual oxidation to the
benzoic acid.

o Temperature: 2—8°C (Refrigerate).

» Container: Amber glass to prevent UV-induced degradation of the halogenated tail.

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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